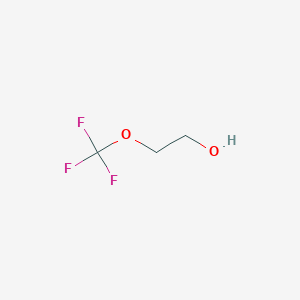

2-(Trifluoromethoxy)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O2/c4-3(5,6)8-2-1-7/h7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAARXYRNUBDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591703 | |

| Record name | 2-(Trifluoromethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362631-84-3 | |

| Record name | 2-(Trifluoromethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)ethanol is a fluorinated alcohol of increasing interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. All quantitative data are summarized in structured tables for easy reference. Detailed experimental protocols for the determination of these key properties are also provided to facilitate reproducibility and further research.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Trifluoromethoxyethanol, Ethanol, 2-(trifluoromethoxy)- |

| CAS Number | 362631-84-3[1][2] |

| Molecular Formula | C₃H₅F₃O₂[1][2] |

| Molecular Weight | 130.07 g/mol [1][2] |

| Chemical Structure | F₃C-O-CH₂-CH₂-OH |

| SMILES | OCCOC(F)(F)F[1][2] |

| InChI | InChI=1S/C3H5F3O2/c4-3(5,6)8-2-1-7/h7H,1-2H2[1][2] |

| InChIKey | HZAARXYRNUBDNS-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from reaction solvent to a building block in drug discovery.

| Property | Value |

| Appearance | Clear, colorless liquid[3] |

| Boiling Point | 59 °C |

| Density | 1.334 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.323[1][2] |

| Flash Point | 32 °C / 44.4 °C[1] |

| pKa | 13.76 ± 0.10 (Predicted) |

| Solubility | Soluble in water[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating bath fluid

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The entire assembly is then immersed in a heating bath (e.g., a Thiele tube filled with liquid paraffin).

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is carefully adjusted so that the bubbles emerge at a steady rate.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][5]

Workflow for Boiling Point Determinationdot

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)ethanol (CAS Number 362631-84-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-(Trifluoromethoxy)ethanol. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound is a primary alcohol distinguished by the presence of a trifluoromethoxy group. This structural feature imparts unique chemical properties, making it a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethoxy moiety into larger molecules.[1] It is a colorless, transparent liquid at room temperature with some solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 362631-84-3 | [2] |

| Molecular Formula | C₃H₅F₃O₂ | [2] |

| Molecular Weight | 130.07 g/mol | [2] |

| Appearance | Colorless liquid | |

| Density | 1.334 g/mL at 25 °C | |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Refractive Index | n20/D 1.323 | |

| Flash Point | 44.4 °C (111.9 °F) | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Table 2: Spectroscopic Data Summary (Predicted/Reference-Based)

| Technique | Expected Features | Reference (Analogous Compounds) |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons adjacent to the hydroxyl and trifluoromethoxy groups. | [5][6] |

| ¹³C NMR | Resonances for the two carbon atoms of the ethyl chain and the carbon of the trifluoromethoxy group (likely a quartet due to C-F coupling). | [6] |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. | [7] |

| IR Spectroscopy | Characteristic broad absorption for the O-H stretch, C-H stretching, and strong C-O and C-F stretching vibrations. | [4] |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns consistent with the loss of functional groups. | [3] |

Synthesis and Reactivity

This compound is primarily utilized as an intermediate in organic synthesis to incorporate the 2-(trifluoromethoxy)ethyl moiety.[1] While a specific, detailed experimental protocol for its synthesis is not widely published, it can be conceptually derived from established methods for the synthesis of trifluoromethyl ethers.

Plausible Synthetic Routes

One potential synthetic pathway involves the dehydroxytrifluoromethoxylation of a suitable precursor. A general approach for the synthesis of trifluoromethyl ethers from alcohols has been described, which could be adapted for the synthesis of this compound. This typically involves the activation of a hydroxyl group followed by nucleophilic substitution with a trifluoromethoxide source.

Alternatively, the synthesis could proceed via the reaction of ethylene (B1197577) glycol with a suitable trifluoromethylating agent. The classical approaches to forming trifluoromethyl ethers often involve the pre-activation of the alcohol's hydroxyl group, for example, by converting it into a good leaving group, followed by the introduction of the trifluoromethoxy group.[8]

Reactivity

The reactivity of this compound is dominated by the primary alcohol functional group. It can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The trifluoromethoxy group is generally stable under a variety of reaction conditions, making this compound a robust building block for introducing this fluorinated motif.

Experimental Protocols

Conceptual Synthesis of this compound via Williamson Ether Synthesis Analogue

Objective: To synthesize this compound from a suitable starting material.

Materials:

-

Ethylene glycol

-

A strong base (e.g., Sodium Hydride)

-

A suitable trifluoromethylating agent (e.g., a trifluoromethyl sulfonate)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

-

Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)

-

Extraction solvent (e.g., Diethyl ether)

-

Drying agent (e.g., anhydrous Magnesium Sulfate)

Procedure:

-

To a solution of excess ethylene glycol in an anhydrous aprotic solvent under an inert atmosphere, slowly add a strong base at a controlled temperature.

-

Allow the reaction to stir for a specified time to ensure the formation of the mono-alkoxide.

-

Slowly add the trifluoromethylating agent to the reaction mixture, maintaining temperature control.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, carefully quench the reaction with a suitable quenching agent.

-

Perform a liquid-liquid extraction to isolate the product.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as fractional distillation under reduced pressure.

Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry.

Applications and Significance

The primary application of this compound is in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is a highly sought-after substituent in drug design due to its ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. There are literature reports of this compound being used to synthesize substituted pyridone compounds for the treatment of neuromuscular diseases.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

First Aid Measures:

-

If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Visualization of a Synthetic Workflow

Since this compound is a building block rather than a component of a known signaling pathway, the following diagram illustrates a generalized workflow for its application in the synthesis of a more complex molecule.

Caption: Synthetic workflow for incorporating the 2-(trifluoromethoxy)ethoxy group.

This guide provides a foundational understanding of this compound. For specific applications, further investigation into the relevant scientific literature is recommended.

References

- 1. This compound | 362631-84-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 4. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 5. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 8. chemrevlett.com [chemrevlett.com]

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(Trifluoromethoxy)ethanol, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details the primary synthetic strategies, presents quantitative data in a clear, tabular format, and provides explicit experimental protocols for key reactions.

Dehydroxytrifluoromethoxylation of Ethanol (B145695)

The most direct and modern approach for the synthesis of this compound is the dehydroxytrifluoromethoxylation of ethanol. This method involves the activation of the hydroxyl group of ethanol, followed by nucleophilic substitution with a trifluoromethoxide source.

A notable method for this transformation is the use of a phosphine-based activation system in conjunction with a trifluoromethoxide source. While a specific protocol for ethanol is not extensively detailed in the literature, the successful trifluoromethoxylation of various primary alcohols suggests this is a viable and efficient route.[1]

General Reaction Scheme

The overall transformation can be represented as follows:

Caption: General scheme for dehydroxytrifluoromethoxylation of ethanol.

Experimental Protocol

The following is a generalized experimental protocol for the dehydroxytrifluoromethoxylation of a primary alcohol, which can be adapted for ethanol.

Materials:

-

Primary alcohol (e.g., Ethanol)

-

Triphenylphosphine (Ph3P) or other suitable phosphine

-

1,2-Diiodoethane (B146647) (ICH2CH2I) or other activator

-

Silver trifluoromethoxide (AgOCF3)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the primary alcohol, triphenylphosphine, and 1,2-diiodoethane in anhydrous DMF.

-

Stir the mixture at room temperature for a predetermined time to allow for the activation of the alcohol.

-

Add silver trifluoromethoxide to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by an appropriate analytical technique (e.g., GC-MS or NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired trifluoromethoxyalkane.

Quantitative Data for Dehydroxytrifluoromethoxylation of Primary Alcohols

The following table summarizes typical reaction conditions and yields for the dehydroxytrifluoromethoxylation of various primary alcohols, providing a basis for the optimization of the synthesis of this compound.[1]

| Starting Alcohol | Phosphine (equiv.) | Activator (equiv.) | OCF3 Source (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl alcohol | Ph3P (1.5) | ICH2CH2I (1.5) | AgOCF3 (2.0) | DMF | 100 | 0.25 | 76 |

| 1-Hexanol | Ph3P (1.5) | ICH2CH2I (1.5) | AgOCF3 (2.0) | DMF | 100 | 0.25 | 65 |

| 3-Phenyl-1-propanol | Ph3P (1.5) | ICH2CH2I (1.5) | AgOCF3 (2.0) | DMF | 100 | 0.25 | 72 |

Other Potential Synthetic Pathways

While dehydroxytrifluoromethoxylation is a primary method, other strategies for the synthesis of trifluoromethyl ethers could potentially be adapted for this compound. These methods often involve the use of electrophilic or nucleophilic trifluoromethoxylating reagents.

Electrophilic Trifluoromethoxylation

Electrophilic trifluoromethoxylating agents can react with alcohols to form the corresponding trifluoromethyl ethers. Reagents such as Umemoto's and Togni's reagents are examples of electrophilic sources of the trifluoromethyl group, which can be adapted for trifluoromethoxylation.[2]

Caption: Electrophilic trifluoromethoxylation of ethanol.

Nucleophilic Trifluoromethoxylation

Nucleophilic trifluoromethoxylation typically involves the reaction of an activated ethanol derivative (e.g., 2-bromoethanol (B42945) or ethyl tosylate) with a source of the trifluoromethoxide anion (CF3O-). The trifluoromethoxide anion can be generated from various precursors, such as trifluoromethyl nonafluorobutanesulfonate (TFNf).[2]

Caption: Nucleophilic trifluoromethoxylation of an activated ethanol derivative.

Conclusion

The synthesis of this compound is a key step in the development of advanced chemical entities in the pharmaceutical and agrochemical industries. The dehydroxytrifluoromethoxylation of ethanol stands out as a promising and direct method. Further research and optimization of these pathways will undoubtedly lead to more efficient and scalable processes, facilitating the broader application of the trifluoromethoxy group in drug discovery and materials science. Researchers are encouraged to adapt and refine the provided protocols to achieve optimal results for their specific applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Trifluoromethoxy)ethanol

This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and its strategic application in the synthesis of novel pharmaceutical compounds.

Molecular Structure and Chemical Formula

This compound is a primary alcohol that features a trifluoromethoxy group (-OCF₃) attached to an ethyl alcohol backbone. This unique combination of a reactive hydroxyl group and a metabolically stable, lipophilic trifluoromethoxy moiety makes it a valuable reagent for introducing this important functional group into target molecules.

The fundamental details of its chemical identity are summarized below.

| Identifier | Value |

| Chemical Formula | C₃H₅F₃O₂[1][2] |

| Molecular Weight | 130.07 g/mol [1][2] |

| CAS Number | 362631-84-3[1][2] |

| SMILES | OCCOC(F)(F)F[1] |

| InChI | 1S/C₃H₅F₃O₂/c4-3(5,6)8-2-1-7/h7H,1-2H₂[1] |

| InChIKey | HZAARXYRNUBDNS-UHFFFAOYSA-N[1] |

Physicochemical and Safety Data

The physical properties of this compound are critical for its handling, storage, and use in synthetic protocols. It is a colorless liquid at room temperature.[1][3]

Table of Physicochemical Properties:

| Property | Value |

|---|---|

| Form | Liquid[1] |

| Density | 1.334 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.323[1] |

| Flash Point | 44.4 °C (111.9 °F)[1] |

| Storage Temperature | 2-8°C[1] |

Safety and Hazard Information: Users must handle this chemical with appropriate safety precautions. It is classified as a flammable liquid and can cause skin and eye irritation.[1]

| Hazard Classifications | Hazard Statements |

| Flammable Liquid 3 | H226: Flammable liquid and vapor[1] |

| Skin Irritant 2 | H315: Causes skin irritation[1] |

| Eye Irritant 2 | H319: Causes serious eye irritation[1] |

| STOT SE 3 | H335: May cause respiratory irritation[1] |

Role in Drug Development and Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is of significant interest in drug design.[4] Its high lipophilicity (Hansch π value of +1.04) and metabolic stability can enhance a drug candidate's membrane permeability and pharmacokinetic profile.[4][5] The electron-withdrawing nature of the group can also modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[4]

This compound serves as a primary building block for incorporating the trifluoromethoxyethyl moiety into larger, more complex molecules.[3] Its terminal hydroxyl group provides a reactive handle for various chemical transformations, such as etherification or esterification, allowing for the strategic introduction of the -OCH₂CH₂OCF₃ unit.[3][6] There are reports of this compound being used to synthesize substituted pyridone compounds intended for the treatment of neuromuscular diseases.[3]

Below is a logical workflow illustrating the integration of this compound in a typical drug discovery pipeline.

Caption: Workflow for utilizing this compound in drug discovery.

Experimental Protocols

General Synthetic Approach for O-Trifluoromethylation of Alcohols: A general method for the O-trifluoromethylation of alcohols, which could be adapted for related syntheses, involves a silver-mediated reaction.

-

Reagents: Aliphatic alcohol, AgOTf, 2-fluoropyridine, Selectfluor, TMSCF₃, and KF.[5]

-

Procedure Outline:

-

The alcohol substrate is dissolved in a suitable aprotic solvent.

-

The silver salt (AgOTf), a ligand (2-fluoropyridine), a fluoride (B91410) source (KF), and the trifluoromethyl source (TMSCF₃) are added.

-

The oxidant (Selectfluor) is added to the mixture, often portion-wise, at room temperature.

-

The reaction is stirred until completion, monitored by techniques like TLC or GC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

-

This is a generalized protocol and would require specific optimization for the synthesis of this compound.

Spectroscopic Data

While specific, published spectra for this compound are not provided in this guide, researchers can anticipate characteristic signals based on its structure.

-

¹H NMR: Expected signals would include a triplet for the methylene (B1212753) group adjacent to the hydroxyl (-CH₂OH), a multiplet for the methylene group adjacent to the ether oxygen (-OCH₂-), and a singlet or closely coupled multiplet for the hydroxyl proton.

-

¹³C NMR: Signals corresponding to the two distinct methylene carbons and the carbon of the trifluoromethoxy group (which would appear as a quartet due to coupling with the fluorine atoms).

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, along with C-H, C-O, and strong C-F stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns resulting from the loss of small neutral molecules or radicals.

References

- 1. This compound 97 362631-84-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 362631-84-3 [chemicalbook.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 6. This compound CAS#: 362631-84-3 [amp.chemicalbook.com]

- 7. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 8. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethoxy)ethanol

This technical guide provides a comprehensive overview of the key physical properties of 2-(Trifluoromethoxy)ethanol, with a specific focus on its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document outlines its physical characteristics, details the experimental methodologies for their determination, and presents a logical workflow for such characterization.

Physical and Chemical Properties

This compound is a primary alcohol that serves as a valuable intermediate in organic synthesis, particularly for introducing the trifluoromethoxy group into molecular structures.[1] A summary of its key physical properties is presented below.

Data Presentation

| Property | Value | Notes |

| Boiling Point | 59 °C | |

| Density | 1.334 g/mL | at 25 °C[2][3] |

| 1.322 g/mL | Temperature not specified[4] | |

| Molecular Formula | C₃H₅F₃O₂ | [4][5] |

| Molecular Weight | 130.07 g/mol | [2][5] |

| Refractive Index | 1.323 | at 20 °C[2][3][4] |

| Flash Point | 44.4 °C (111.9 °F) | [2][3] |

| Storage Temperature | 2-8 °C | [2][3][4] |

| CAS Number | 362631-84-3 | [1][2][4][5] |

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound requires precise and standardized methodologies to ensure accuracy and reproducibility. The following sections detail common and approved experimental protocols.

2.1. Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] Several methods are recognized by international bodies such as the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 103.[6][7][8]

Methods for Boiling Point Determination: [6][7]

-

Ebulliometer Method: This method involves a specialized apparatus (ebulliometer) that measures the boiling point of a liquid by simultaneously measuring the temperature of the boiling liquid and its vapor, ensuring thermodynamic equilibrium.

-

Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance at various temperatures. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[6]

-

Distillation Method: For larger sample volumes, a standard distillation apparatus can be used. The temperature of the vapor that distills into the condenser is recorded as the boiling point.[9]

-

Capillary Method (Siwoloboff Method): This is a micro-method suitable for small sample quantities.[6]

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as trapped air and vapor escape.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[10][11][12]

-

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can also be used to determine the boiling point by detecting the heat flow associated with the phase transition from liquid to gas.[6][13]

2.2. Determination of Density

Density is the mass of a substance per unit volume. The OECD Test Guideline 109 and various ASTM standards outline several reliable methods for its determination for liquids.[14][15][16][17]

Methods for Density Determination:

-

Oscillating U-tube Method (Digital Density Meter): This is a common and highly accurate method described in ASTM D4052.[2][3][5]

-

A small volume of the liquid sample (approx. 0.7 mL) is introduced into a U-shaped oscillating tube.[5]

-

The tube is oscillated at its characteristic frequency.

-

The change in the oscillation frequency, which is dependent on the mass of the sample in the tube, is measured.

-

This frequency is used with calibration data from liquids of known density to calculate the density of the sample.[4]

-

-

Pycnometer Method: A pycnometer is a flask with a precisely known volume.

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[1]

-

-

Hydrostatic Balance (Buoyancy Method): This method is based on Archimedes' principle.

-

A solid body of a known volume is weighed in the air.

-

The same body is then weighed while fully submerged in the sample liquid.

-

The difference in weight is used to calculate the density of the liquid.

-

-

Hydrometer Method: A hydrometer is a weighted glass float with a calibrated stem. It is placed in the liquid, and the density is read directly from the scale at the point where the liquid surface meets the stem. This method is suitable for liquids with low viscosity.

Logical Workflow Visualization

The following diagram illustrates a standardized workflow for the determination of the physical properties of a liquid chemical compound, such as this compound.

References

- 1. matestlabs.com [matestlabs.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. laboratuar.com [laboratuar.com]

- 17. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)ethanol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols. Furthermore, it draws comparisons with the structurally similar and well-characterized compound, 2,2,2-Trifluoroethanol (TFE), to infer potential solubility behavior.

Introduction to this compound

This compound is a fluorinated alcohol with the chemical formula C₃H₅F₃O₂. It exists as a colorless liquid at room temperature.[1][2] Its unique combination of a hydrophilic hydroxyl group and a lipophilic trifluoromethoxy group suggests it may exhibit interesting solubility properties, making it a compound of interest in various chemical and pharmaceutical applications.

Qualitative Solubility of this compound

Currently, published literature describes this compound as having "a certain solubility in water"; however, specific quantitative data is not available.[1][2] Information regarding its solubility in common organic solvents is also not readily found in scientific databases.

Given the molecular structure, it is reasonable to predict that this compound will exhibit some degree of solubility in both polar and non-polar organic solvents. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the trifluoromethoxy group contributes to its non-polar character.

Comparative Solubility Data: 2,2,2-Trifluoroethanol (TFE)

To provide a reasonable estimation of the solubility behavior of this compound, we can examine the properties of the closely related compound, 2,2,2-Trifluoroethanol (TFE). TFE is a colorless, water-miscible liquid with a smell reminiscent of ethanol.[3][4] Due to the strong electron-withdrawing nature of the trifluoromethyl group, TFE is more acidic than ethanol.[3][4]

The following table summarizes the known solubility and miscibility of TFE in water and various organic solvents.

| Solvent | Formula | Polarity Index | Solubility/Miscibility of 2,2,2-Trifluoroethanol (TFE) |

| Water | H₂O | 10.2 | Miscible[3][5] |

| Methanol | CH₃OH | 5.1 | Miscible[5] |

| Ethanol | C₂H₅OH | 4.3 | Miscible[3] |

| Acetone | C₃H₆O | 5.1 | Miscible[5] |

| Chloroform | CHCl₃ | 4.1 | Miscible[5] |

| Ethers | R-O-R' | Low-Mid | Miscible[5] |

| Ketones | R-CO-R' | Mid | Miscible[5] |

Note: This data is for 2,2,2-Trifluoroethanol and should be used as a qualitative guide for estimating the potential solubility of this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols, based on the widely accepted OECD Guideline 105 and the shake-flask method, are recommended.[6][7][8][9][10]

Principle of the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a substance in a given solvent.[11] The method involves adding an excess amount of the solute to the solvent and agitating the mixture until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.[12][13]

Apparatus and Reagents

-

Analytical Balance: Accurate to ± 0.1 mg

-

Vials with Screw Caps: Of appropriate volume (e.g., 10-20 mL)

-

Constant Temperature Bath or Shaker Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge: Capable of separating solid and liquid phases

-

Syringes and Filters: For sample withdrawal and filtration (e.g., 0.22 µm pore size)

-

Volumetric Flasks and Pipettes: For accurate dilutions

-

Analytical Instrument: Suitable for quantifying the concentration of this compound (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), or Nuclear Magnetic Resonance (NMR) spectroscopy)

-

This compound: Of known high purity

-

Solvents: High-purity water and a selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess is visually confirmed by the presence of a separate liquid phase or undissolved material after initial mixing.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (e.g., 24-48 hours).[14]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow for phase separation or for any undissolved solute to settle.

-

For fine suspensions, centrifugation at the same constant temperature is recommended to achieve clear separation.[14]

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.

-

Accurately dilute the filtered aliquot with a known volume of the solvent.

-

Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

-

Data Reporting:

-

The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or as a percentage by weight or volume at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Solvent Selection and Testing

The following diagram outlines a logical approach for selecting and testing a range of solvents to build a comprehensive solubility profile.

References

- 1. This compound | 362631-84-3 [chemicalbook.com]

- 2. This compound CAS#: 362631-84-3 [amp.chemicalbook.com]

- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 4. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1 [kangmei.com]

- 5. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 6. books.google.cn [books.google.cn]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. downloads.regulations.gov [downloads.regulations.gov]

Technical Guide: Material Safety Profile of 2-(Trifluoromethoxy)ethanol

An In-depth Review for Research and Development Professionals

This document provides a comprehensive technical overview of the material safety data for 2-(Trifluoromethoxy)ethanol (CAS No. 362631-84-3). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The guide consolidates available safety, handling, and physical-chemical property data, alongside standardized experimental methodologies relevant to its hazard profile.

Chemical Identification and Physical Properties

This compound is a fluorinated primary alcohol used as an organic synthesis intermediate, particularly for introducing the trifluoromethoxy functional group into molecular structures.[1] Its fundamental properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 362631-84-3 | [2][3][4][5][6] |

| Molecular Formula | C₃H₅F₃O₂ | [2][3][6] |

| Molecular Weight | 130.07 g/mol | [2][4][5][6] |

| InChI Key | HZAARXYRNUBDNS-UHFFFAOYSA-N | [2][5] |

| Physical Property | Value | Source |

| Appearance | Liquid | [2][4][5] |

| Density | 1.334 g/mL at 25 °C | [2][4][5] |

| Refractive Index | n20/D 1.323 | [2][4][5] |

| Flash Point | 44.4 °C (111.9 °F) | [4][5] |

| Storage Temperature | 2 - 8 °C | [2][3][4][5][7] |

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary hazards are associated with flammability, skin and eye irritation, and respiratory tract irritation.[3][4]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements: [3]

-

Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Irritant)

-

-

Signal Word: Warning

The following diagram illustrates the logical flow for interpreting these primary GHS hazards in a laboratory setting.

Toxicological Information

A critical review of publicly available data indicates that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7] No quantitative toxicological data, such as LD₅₀ (Lethal Dose, 50%) or LC₅₀ (Lethal Concentration, 50%), are available. Therefore, this compound should be handled with the caution appropriate for a substance with an unknown toxicological profile, adhering strictly to the hazards identified in Section 2.0.

Experimental Protocols for Hazard Evaluation

While specific experimental data for this compound is lacking, its GHS classification implies that results consistent with the following standard methodologies have been obtained.

The flash point of 44.4 °C classifies this compound as a Category 3 Flammable Liquid. This value is typically determined using a closed-cup method.

-

Methodology: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[3][4][6][8]

-

Principle: A sample is heated in a closed brass cup at a controlled rate while being stirred.[4][6] An ignition source is periodically directed into the cup. The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors above the liquid to ignite.[4][5][6]

The "Causes skin irritation (H315)" classification is determined by assessing reversible skin damage. Modern in vitro methods are preferred to avoid animal testing.

-

Methodology: OECD Test Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[7][9][10]

-

Principle: The test material is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[9][10][11] After a set exposure and post-incubation period, the viability of the tissue is measured, typically using an MTT assay.[11] A reduction in cell viability below 50% compared to a negative control indicates the substance is an irritant.[11]

The "Causes serious eye irritation (H319)" classification involves assessing the potential for significant, but reversible, eye damage.

-

Methodology: OECD Test Guideline 405 - Acute Eye Irritation/Corrosion.[2][12][13]

-

Principle: This in vivo test involves applying a single dose of the substance to the eye of an experimental animal (historically, a rabbit) and scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[2][12][13] To minimize animal use, a weight-of-evidence approach and in vitro pre-screening (e.g., using Reconstructed human Cornea-like Epithelium models) are strongly recommended.[2]

The "May cause respiratory irritation (H335)" classification is derived from acute inhalation toxicity studies.

-

Methodology: OECD Test Guideline 403 - Acute Inhalation Toxicity.[14][15]

-

Principle: Animals, typically rats, are exposed to the test substance (as a gas, vapor, or aerosol) for a defined period (usually 4 hours) in an inhalation chamber.[14] The study assesses mortality, clinical signs of toxicity, and body weight changes over a 14-day observation period.[14] Observations of respiratory distress or pathological changes in the respiratory tract support this classification.

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to mitigate the identified risks. The following workflows outline the recommended procedures for personal protective equipment (PPE) selection and first aid response.

The selection of PPE is dictated by the specific hazards of the chemical and the nature of the handling procedure.

-

Handling: Avoid contact with skin, eyes, and inhalation of vapors.[3][7] Use only in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[3][7] Take precautionary measures against static discharge.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7] Recommended storage is at 2-8°C under a nitrogen atmosphere, as the material is noted to be moisture, air, and heat sensitive.[3][7]

Immediate and appropriate first aid is essential in the event of an exposure. The following workflow details the necessary steps.

-

Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Do not use a solid water stream as it may scatter and spread the fire. Firefighters should wear self-contained breathing apparatus.[3][7]

-

Spill Response: Evacuate personnel to a safe area.[7] Ensure adequate ventilation and remove all sources of ignition.[3][7] Prevent further leakage if safe to do so. Contain the spill with an inert absorbent material and dispose of it as hazardous waste. Do not let the product enter drains.[3][7]

Disclaimer: This document is a summary of publicly available safety information and is not a substitute for an official Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the most current SDS for the specific product they are handling and conduct a thorough risk assessment before use.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 5. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 6. delltech.com [delltech.com]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. x-cellr8.com [x-cellr8.com]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 13. nucro-technics.com [nucro-technics.com]

- 14. eurolab.net [eurolab.net]

- 15. oecd.org [oecd.org]

The Strategic Imperative of the Trifluoromethoxy Group in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone in contemporary drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates. This technical guide provides a comprehensive overview of the core attributes of the trifluoromethoxy group, its synthesis, and its profound impact on drug development, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The trifluoromethoxy group imparts a unique combination of electronic and steric properties that distinguish it from other common substituents, such as the methoxy (B1213986) (-OCH₃) group or a simple hydrogen atom. These properties have a significant influence on a molecule's lipophilicity, acidity/basicity, and metabolic stability.

Lipophilicity (LogP)

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a trifluoromethyl or methoxy group.[1][2] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[3]

| Compound Pair | Structure with -OCH₃ | logP (-OCH₃) | Structure with -OCF₃ | logP (-OCF₃) |

| Anisole vs. Trifluoromethoxybenzene | 1.96 | 3.00 | ||

| 4-Methoxyaniline vs. 4-Trifluoromethoxyaniline | 1.28 | 2.32 |

Note: logP values are experimental or high-quality predicted values and can vary slightly depending on the determination method.

Electronic Effects and Acidity/Basicity (pKa)

The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This property can significantly impact the pKa of nearby acidic or basic functional groups. For instance, the introduction of a trifluoromethoxy group on an aniline (B41778) ring decreases the basicity of the amino group, resulting in a lower pKa compared to its methoxy analog.

| Compound | Structure | pKa |

| Aniline | 4.61 | |

| 4-Methoxyaniline | 5.34 | |

| 4-Trifluoromethoxyaniline | 3.75 |

Note: pKa values can vary based on experimental conditions.

Metabolic Stability: Resisting Biotransformation

A paramount advantage of the trifluoromethoxy group is its ability to enhance metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This often translates to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Blocking Metabolic Hotspots

The -OCF₃ group is an excellent bioisostere for the metabolically labile methoxy group, effectively preventing O-demethylation, a common and often rapid metabolic pathway.[2][4] By replacing a methoxy group at a known or suspected site of metabolism with a trifluoromethoxy group, medicinal chemists can block this metabolic pathway, a strategy known as "metabolic switching."[1]

| Parameter | Methoxy-substituted Compound | Trifluoromethoxy-substituted Analog | Rationale |

| Primary Metabolic Pathway | O-demethylation | Alternative pathways (e.g., ring hydroxylation) | The C-F bonds in the -OCF₃ group are highly resistant to enzymatic cleavage.[4] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a major metabolic pathway limits the formation of downstream metabolites.[1] |

| In Vitro Half-life (t½) in HLM | Shorter | Longer | The rate of metabolism is reduced due to the stability of the -OCF₃ group.[1] |

| Intrinsic Clearance (Clint) | Higher | Lower | Reduced metabolic rate leads to lower intrinsic clearance.[1] |

HLM: Human Liver Microsomes

Synthesis of Trifluoromethoxy-Containing Compounds

The synthesis of molecules bearing a trifluoromethoxy group can be challenging. However, several methods have been developed for the efficient incorporation of this moiety.

Synthesis of 4-(Trifluoromethoxy)aniline

4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of several pharmaceuticals, including the amyotrophic lateral sclerosis (ALS) drug, riluzole (B1680632). One common synthetic route involves the reduction of 4-trifluoromethoxynitrobenzene.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, add 4-trifluoromethoxynitrobenzene, iron powder, and methanol.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture at a controlled temperature (e.g., 60-65°C).

-

Reaction Monitoring: Stir the reaction mixture and monitor its completion using a suitable analytical technique (e.g., TLC or HPLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the iron catalyst. Adjust the pH of the filtrate to basic (e.g., pH 9-10) to precipitate the crude product.

-

Extraction and Purification: Extract the crude product with an organic solvent such as dichloromethane (B109758). Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure 4-(trifluoromethoxy)aniline.

General Synthesis of Aryl Trifluoromethyl Ethers from Phenols

A two-step procedure involving the formation of a xanthate intermediate followed by O-trifluoromethylation provides a versatile method for synthesizing a variety of aryl trifluoromethyl ethers.

Experimental Protocol:

Step 1: Xanthate Formation

-

Reaction Setup: To a solution of the desired phenol (B47542) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) at room temperature.

-

Addition of Xanthylating Agent: After stirring for a short period, add a xanthylating agent (e.g., an imidazolium (B1220033) methylthiocarbonothioyl salt).

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until the starting phenol is consumed (monitored by TLC or LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate it to obtain the crude aryl xanthate, which can be purified by chromatography.

Step 2: O-Trifluoromethylation

-

Reaction Setup: In a reaction vessel, dissolve the purified aryl xanthate in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Addition of Reagents: Add a trifluoromethylating agent (e.g., a hypervalent iodine reagent) and a radical initiator (e.g., AIBN or a photoredox catalyst) under an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture or irradiate it with visible light, depending on the chosen initiator, and stir until the reaction is complete.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by column chromatography to afford the desired aryl trifluoromethyl ether.

In Vitro Assessment of Metabolic Stability and CYP Inhibition

To quantify the impact of the trifluoromethoxy group on metabolic stability and to assess potential drug-drug interactions, in vitro assays using human liver microsomes are indispensable.

Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing key parameters such as in vitro half-life (t½) and intrinsic clearance (Clint).[1]

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw human liver microsomes (HLM) on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution in the same buffer.

-

-

Incubation:

-

Add the HLM solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an ice-cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as ln(2)/k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (k / [microsomal protein concentration]).

-

Workflow for a typical in vitro microsomal stability assay.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of specific CYP isoforms, which is crucial for predicting drug-drug interactions.

Experimental Protocol:

-

Reaction Setup:

-

In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations.

-

Include positive control inhibitors for each CYP isoform and a vehicle control (without the test compound).

-

-

Incubation:

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding an NADPH regenerating system.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

-

Termination and Analysis:

-

Stop the reaction with an ice-cold solvent.

-

Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response curve.

-

Case Studies: Trifluoromethoxy-Containing Drugs

The strategic use of the trifluoromethoxy group is exemplified in several marketed drugs.

Riluzole

Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). The trifluoromethoxy group in riluzole enhances its lipophilicity, facilitating its passage across the blood-brain barrier.[3] It also contributes to the drug's metabolic stability, leading to a longer half-life and improved pharmacological efficacy.[3] The mechanism of action of riluzole is multifactorial, involving the inhibition of glutamate (B1630785) release, blockade of voltage-gated sodium channels, and modulation of postsynaptic glutamate receptors.

Simplified signaling pathway of Riluzole's neuroprotective effects.

Sonidegib

Sonidegib is an anticancer agent used for the treatment of basal cell carcinoma. It functions as a smoothened (SMO) antagonist, inhibiting the Hedgehog signaling pathway, which is aberrantly activated in this type of cancer. The trifluoromethoxy group in sonidegib contributes to its favorable pharmacokinetic profile, including good oral bioavailability and a long half-life, which are essential for its therapeutic efficacy.

Mechanism of action of Sonidegib in the Hedgehog signaling pathway.

Conclusion

The trifluoromethoxy group is a privileged substituent in modern medicinal chemistry, offering a unique and powerful combination of properties to enhance the drug-like characteristics of therapeutic candidates. Its ability to increase lipophilicity, modulate electronic properties, and, most importantly, confer significant metabolic stability makes it an invaluable tool for overcoming common challenges in drug development. A thorough understanding of the synthesis, properties, and biological implications of the trifluoromethoxy group is essential for researchers, scientists, and drug development professionals seeking to design the next generation of effective and safe medicines.

References

The Trifluoromethoxy Group: A Guide to Understanding its Lipophilicity in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group stands out for its profound impact on the physicochemical properties of drug candidates, particularly its ability to modulate lipophilicity. This in-depth technical guide explores the core aspects of the trifluoromethoxy group's lipophilicity, providing quantitative data, detailed experimental protocols, and visualizations to aid researchers in harnessing its potential for designing superior therapeutics.

The Lipophilicity of the Trifluoromethoxy Group in Context

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is recognized as one of the most lipophilic substituents employed in drug design.[1][2] Its introduction into a molecule invariably boosts lipophilicity, a property that can be leveraged to enhance membrane permeability and improve bioavailability.[3][4]

The lipophilicity of a substituent is often quantified by the Hansch hydrophobicity parameter, π. A positive π value indicates that the substituent is more lipophilic than a hydrogen atom, while a negative value signifies it is more hydrophilic. The trifluoromethoxy group possesses a significantly positive Hansch π value, indicating its strong contribution to a molecule's overall lipophilicity.

Quantitative Comparison of Lipophilicity

To illustrate the impact of the trifluoromethoxy group on lipophilicity, it is instructive to compare it with other commonly used substituents: the trifluoromethyl (-CF₃), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups. While a single study with a complete head-to-head experimental comparison on the same scaffold is elusive, a compilation of data from various sources provides a clear trend.

Table 1: Comparison of Hansch Lipophilicity Parameters (π)

| Substituent | Hansch π Value |

| Trifluoromethoxy (-OCF₃) | +1.04 [4] |

| Trifluoromethyl (-CF₃) | +0.88[4] |

| Methoxy (-OCH₃) | -0.02 |

| Methyl (-CH₃) | +0.56 |

Note: Values for methoxy and methyl groups are generally accepted values in medicinal chemistry.

Table 2: Experimental and Calculated LogP Values for Substituted Benzenes

| Compound | Substituent | Experimental LogP | Calculated LogP (XLogP3) |

| Benzene | -H | 2.13 | 2.1 |

| Toluene | -CH₃ | 2.73 | 2.6 |

| Anisole | -OCH₃ | 2.11 | 2.1 |

| Trifluoromethylbenzene | -CF₃ | 2.80[5] | 3.2 |

| Trifluoromethoxybenzene | -OCF₃ | 3.22 [6] | 3.5 |

| 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | -OCH₃ and -CF₃ | - | 3.8[2] |

These tables clearly demonstrate that the trifluoromethoxy group imparts a significantly higher degree of lipophilicity compared to its trifluoromethyl, methoxy, and methyl counterparts.

Experimental Protocols for Determining Lipophilicity

Accurate determination of lipophilicity is crucial for structure-activity relationship (SAR) studies. The two most common experimental methods for measuring the octanol-water partition coefficient (LogP) are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method for LogP Determination

The shake-flask method is considered the "gold standard" for LogP measurement. It directly determines the partitioning of a compound between n-octanol and water.

Detailed Methodology:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

-

Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (typically the one in which it is more soluble).

-

Partitioning:

-

Add a known volume of the compound solution to a flask.

-

Add a known volume of the second phase.

-

Seal the flask and shake it vigorously for a predetermined period (e.g., 1-24 hours) at a constant temperature to allow for complete partitioning.

-

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).

-

Calculation: The LogP is calculated using the following formula: LogP = log ([Concentration in octanol] / [Concentration in water])

RP-HPLC Method for LogP Determination

RP-HPLC offers a faster, more automated alternative to the shake-flask method, particularly for series of compounds. This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Detailed Methodology:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

-

Calibration:

-

Inject a series of standard compounds with known LogP values that span the expected range of the test compounds.

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting log(k') versus the known LogP values of the standards.

-

-

Sample Analysis:

-

Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

-

Determine the retention time and calculate the log(k') for the test compound.

-

-

LogP Determination: Interpolate the LogP of the test compound from the calibration curve using its measured log(k') value.

Impact on Metabolic Stability

The trifluoromethoxy group's influence extends beyond lipophilicity to significantly enhance metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Replacing a metabolically labile methoxy group with a trifluoromethoxy group can block a key site of metabolism, leading to a longer drug half-life and improved pharmacokinetic profile.

In Vitro Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of liver microsomes (from the desired species, e.g., human, rat) in the buffer.

-

Prepare a solution of the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is essential for the activity of many CYP enzymes.

-

-

Incubation:

-

In a series of microcentrifuge tubes, combine the buffer, liver microsome solution, and the test compound solution.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual tubes by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). This "quenching" step precipitates the proteins and halts enzymatic activity.

-

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t_1/2) can be calculated using the formula: t_1/2 = 0.693 / k.

-

The intrinsic clearance (Cl_int) can also be determined from this data.

-

Visualizing Key Concepts and Workflows

Diagrams are powerful tools for understanding complex relationships and experimental processes. The following visualizations were created using the Graphviz DOT language.

Caption: Experimental workflow for the shake-flask LogP determination method.

Caption: Impact of the trifluoromethoxy group on pharmacokinetic properties.

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal (B13267) for optimizing the pharmacokinetic properties of drug candidates. Its dominant effect is a significant increase in lipophilicity, which, coupled with enhanced metabolic stability, can lead to improved membrane permeability, longer half-life, and ultimately, greater bioavailability. A thorough understanding of its properties and the availability of robust experimental methods to quantify its impact are essential for its successful application in drug design. This guide provides the foundational knowledge and practical protocols to empower researchers in their efforts to develop novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | C14H10F3NO4 | CID 2775271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Trifluoromethoxy)benzene 99 456-55-3 [sigmaaldrich.com]

2-(Trifluoromethoxy)ethanol: A Technical Guide to Chemical Reactivity and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and hazards associated with 2-(Trifluoromethoxy)ethanol (CAS RN: 362631-84-3). Due to the limited availability of detailed experimental data for this specific compound, this document combines available information with data from structurally similar compounds, such as 2,2,2-trifluoroethanol (B45653) and other fluorinated ethers, to provide a thorough assessment. This guide is intended for researchers, scientists, and professionals in drug development who may handle or consider this compound in their work. All quantitative data is summarized in structured tables, and where available, experimental protocols are detailed. Diagrams illustrating key concepts are provided in Graphviz DOT language.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Its fundamental properties are summarized in the table below. The trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its acidity compared to ethanol.

| Property | Value | Reference(s) |

| CAS Number | 362631-84-3 | [2] |

| Molecular Formula | C₃H₅F₃O₂ | [2] |

| Molecular Weight | 130.07 g/mol | [2] |

| Boiling Point | 59 °C | [1] |

| Density | 1.322 - 1.334 g/mL at 25 °C | |

| Refractive Index | n20/D 1.323 | |

| Flash Point | 32 °C | [1] |

| Storage Temperature | 2-8°C |

Chemical Reactivity

Detailed experimental studies on the chemical reactivity of this compound are not widely available in the public domain. However, its structure as a primary alcohol with an adjacent electron-withdrawing trifluoromethoxy group allows for predictions of its reactivity with various classes of reagents.

Reactions at the Hydroxyl Group

The primary alcohol functionality is the main site of reactivity.

-

Oxidation: Similar to other primary alcohols, this compound is expected to be oxidized to the corresponding aldehyde and carboxylic acid. For instance, the oxidation of the structurally similar 2,2,2-trifluoroethanol yields trifluoroacetic acid.[3] Strong oxidizing agents should be considered incompatible.

-

Esterification: In the presence of an acid catalyst, it will likely react with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

-

Etherification: Etherification is possible under appropriate conditions, for example, through Williamson ether synthesis where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. The acidity of the hydroxyl proton is enhanced by the adjacent trifluoromethoxy group, facilitating alkoxide formation.

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy group is generally stable. However, under certain metabolic conditions, fluorinated ethers can undergo transformations that may lead to the release of toxic byproducts such as fluorophosgene.[4][5]

Thermal Decomposition

Specific studies on the thermal decomposition of this compound are not available. However, studies on perfluoroalkylethers suggest that their thermal stability can be influenced by the presence of impurities and the specific molecular structure.[6] Hazardous decomposition products upon combustion include carbon oxides and hydrogen fluoride.

Known and Potential Hazards

The available Safety Data Sheets (SDS) indicate that this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.

Health Hazards

| Hazard Class | GHS Classification |

| Flammable Liquids | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

-

Acute Toxicity: No quantitative data (e.g., LD50, LC50) for this compound is currently available.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.

Fire and Explosion Hazards

The compound is a flammable liquid with a flash point of 32°C.[1] Vapors may form explosive mixtures with air.

Incompatible Materials

-

Strong oxidizing agents

Experimental Protocols

Detailed experimental protocols involving this compound are scarce in peer-reviewed literature. However, a general protocol for a reaction where this compound could be used as a starting material is provided below, based on its known application in the synthesis of substituted pyridones.[1]

General Protocol for the Synthesis of Substituted Pyridines

This protocol is a generalized procedure for the synthesis of multi-substituted pyridines and is not specific to this compound but represents a potential application.

Materials:

-

Enamine starting material (1 mmol)

-

Primary amine (e.g., benzylamine (B48309) or propylamine, 2 mL)

-

Solvent for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Dissolve the enamine (1 mmol) in the primary amine (2 mL) at room temperature.

-